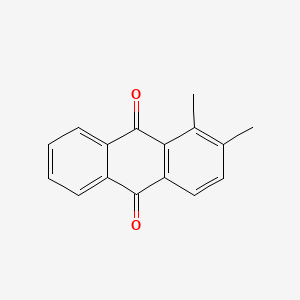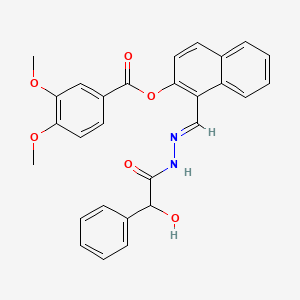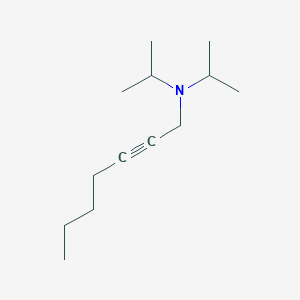
1,2-Dimethylanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylanthraquinone is an organic compound with the molecular formula C({16})H({12})O(_{2}). It is a derivative of anthraquinone, characterized by the presence of two methyl groups attached to the first and second positions of the anthraquinone structure. This compound is known for its vibrant yellow color and is used in various industrial applications, including as a dye intermediate and in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with phthalic anhydride, followed by cyclization and oxidation. The reaction typically uses aluminum chloride (AlCl(_3)) as a catalyst and occurs under anhydrous conditions.
Reaction Steps:
-
Acylation:
- o-Xylene + Phthalic anhydride → Intermediate
- Catalyst: AlCl(_3)
- Solvent: Carbon disulfide (CS(_2))
-
Cyclization and Oxidation:
- Intermediate → this compound
- Oxidizing agents: Potassium dichromate (K(_2)Cr(_2)O(_7)) in sulfuric acid (H(_2)SO(_4))
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes using similar synthetic routes. The key focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are sometimes employed to enhance efficiency.
化学反应分析
Types of Reactions
1,2-Dimethylanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), or nitric acid (HNO(_3)).
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like AlCl(_3).
Major Products
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: 1,2-Dimethylhydroquinone.
Substitution: Halogenated this compound derivatives.
科学研究应用
1,2-Dimethylanthraquinone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of high-performance materials, such as polymers and advanced composites.
作用机制
The mechanism of action of 1,2-Dimethylanthraquinone varies depending on its application. In biological systems, it can interact with cellular components, generating reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis. This photodynamic effect is particularly useful in cancer treatment. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism.
相似化合物的比较
1,2-Dimethylanthraquinone can be compared with other anthraquinone derivatives, such as:
- 1,4-Dimethylanthraquinone
- 2-Methylanthraquinone
- 1,2-Dihydroxyanthraquinone
Uniqueness:
- The specific positioning of the methyl groups in this compound imparts unique chemical and physical properties, influencing its reactivity and applications. For instance, the presence of methyl groups at the 1 and 2 positions can affect the compound’s solubility, stability, and interaction with other molecules.
By understanding these aspects, researchers can better utilize this compound in various scientific and industrial applications.
属性
CAS 编号 |
3285-98-1 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
1,2-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O2/c1-9-7-8-13-14(10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3 |
InChI 键 |
GNRPVZNNVOGXHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B12007822.png)

![Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007832.png)

![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)
![(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007850.png)


![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)
![4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007887.png)


